ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
The synthesis of ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions. One common method involves the reaction of 2-methoxyaniline with ethyl 2-cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to produce the desired quinoxaline derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other quinoxaline derivatives such as:
Quinoxaline-2-carboxylate: Known for its antimicrobial properties.
2,3-Diphenylquinoxaline: Studied for its anticancer activity.
6,7-Dimethoxyquinoxaline: Investigated for its neuroprotective effects. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound’s synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Structural Overview
The molecular formula of this compound is C20H18N4O3, with a molecular weight of approximately 362.39 g/mol. The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrroloquinoxaline core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of functional groups : The amino and carboxylate functionalities are introduced through specific coupling reactions.
- Purification and characterization : The final product is purified using techniques such as column chromatography and characterized using NMR and mass spectrometry.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research has shown that derivatives of quinoxaline compounds often demonstrate cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against several human tumor cell lines, indicating potent antiproliferative activity.
Cell Line | IC50 (µM) |
---|---|
HCT-116 | 1.9 |
MCF-7 | 2.3 |
These values suggest that the compound may inhibit cancer cell growth effectively compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µM) .
The mechanism through which this compound exerts its effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways. Understanding these interactions is crucial for elucidating its pharmacological profile.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C20H18N4O3/c1-3-27-20(25)16-17-19(23-13-9-5-4-8-12(13)22-17)24(18(16)21)14-10-6-7-11-15(14)26-2/h4-11H,3,21H2,1-2H3 |
InChI Key |
JDOUIVWWPROQAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4OC)N |
Origin of Product |
United States |
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